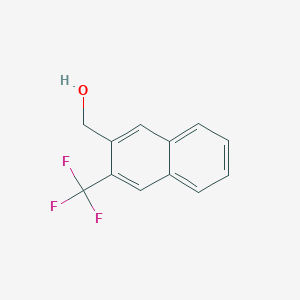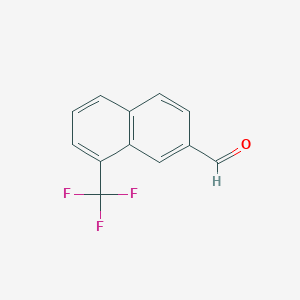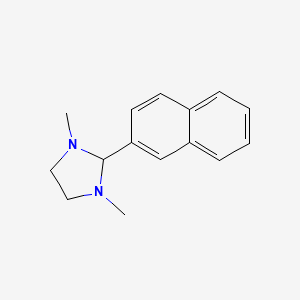
Trimethylsilyl benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl benzylcarbamate: is an organosilicon compound with the molecular formula C11H17NO2Si . It is characterized by the presence of a trimethylsilyl group attached to a benzylcarbamate moiety. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylsilyl benzylcarbamate can be synthesized through the reaction of benzylcarbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylsilyl benzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to produce benzylcarbamate and trimethylsilanol.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required for these reactions.
Major Products Formed:
Benzylcarbamate: Formed through hydrolysis.
Substituted Benzylcarbamates: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: Trimethylsilyl benzylcarbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool for the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and solubility. It is also used in the development of pharmaceuticals, where it serves as a precursor for the synthesis of active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of trimethylsilyl benzylcarbamate involves the cleavage of the trimethylsilyl group under specific conditions, releasing the active benzylcarbamate moiety. This process can be facilitated by acidic or basic conditions, as well as by the presence of nucleophiles. The released benzylcarbamate can then interact with molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Trimethylsilyl carbamate: Similar in structure but lacks the benzyl group.
Benzylcarbamate: Lacks the trimethylsilyl group.
Trimethylsilyl methylcarbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: Trimethylsilyl benzylcarbamate is unique due to the presence of both the trimethylsilyl and benzylcarbamate groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
89029-22-1 |
|---|---|
Formule moléculaire |
C11H17NO2Si |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
trimethylsilyl N-benzylcarbamate |
InChI |
InChI=1S/C11H17NO2Si/c1-15(2,3)14-11(13)12-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,13) |
Clé InChI |
IDTCHFIOEFACFT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)




![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)

